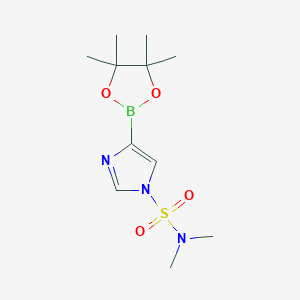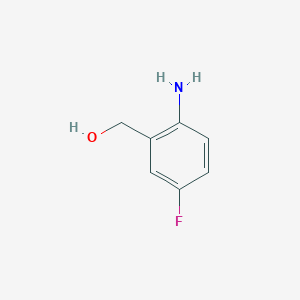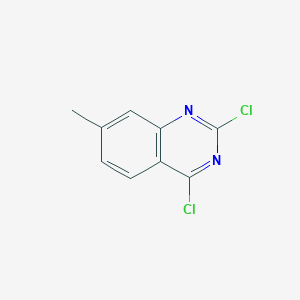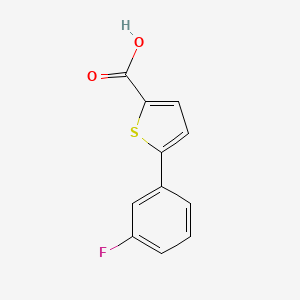
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide is a useful research compound. Its molecular formula is C11H20BN3O4S and its molecular weight is 301.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Liao et al. (2022) focused on the synthesis and characterization of a related compound, demonstrating the use of spectroscopic methods like FT-IR, NMR, and X-ray diffraction for structural confirmation (Liao, Liu, Wang, & Zhou, 2022).
Biological Activity
- Kucukoglu et al. (2016) investigated a series of polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).
- Another study by Badgujar, More, & Meshram (2018) synthesized new sulfonamides and evaluated their antimicrobial and antioxidant activities, indicating the compound's potential in therapeutic applications (Badgujar, More, & Meshram, 2018).
Chemical Properties and Reactions
- Research by Ren et al. (2000) described the synthesis and herbicidal activities of various sulfonamides, showing the compound's utility in agricultural chemistry (Ren et al., 2000).
- A study by Kannoujia et al. (2023) focused on the identification and characterization of an impurity in a fungicide, demonstrating the importance of chemical analysis in ensuring the safety and efficacy of agrochemicals (Kannoujia et al., 2023).
Catalysis and Synthesis Techniques
- Research by Ran et al. (2015) used similar compounds in the synthesis of local anesthetic agents, highlighting the role of these compounds in medicinal chemistry (Ran, Li, & Zhang, 2015).
Molecular Docking and Computational Studies
- A study by Ghorab et al. (2016) involved the design and synthesis of novel sulfonamides as VEGFR-2 inhibitors, incorporating molecular docking to predict biological activity (Ghorab et al., 2016).
Tautomeric Behavior Analysis
- Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives, important for understanding their pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016).
Pharmacokinetic Properties
- Humphreys et al. (2003) utilized structure–metabolism relationships to identify compounds with favorable pharmacokinetic properties, illustrating the compound's relevance in drug development (Humphreys et al., 2003).
Microwave-Assisted Synthesis
- Rheault, Donaldson, & Cheung (2009) reported on the microwave-assisted synthesis of N-substituted benzimidazoles, demonstrating advanced synthesis techniques (Rheault, Donaldson, & Cheung, 2009).
Propiedades
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-15(8-13-9)20(16,17)14(5)6/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQXNFBXPCSFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648393 |
Source


|
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-58-8 |
Source


|
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














